molecular formula C21H19Cl3FN3O2 B11075356 1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11075356
M. Wt: 470.7 g/mol
InChI Key: MOSPZVNHMMHKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core, the introduction of the piperazine ring, and the attachment of the chlorofluorophenyl and dichlorobenzyl groups. Common reagents and conditions might include:

    Formation of Pyrrolidine-2,5-dione Core: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of Piperazine Ring: This can be achieved through nucleophilic substitution reactions.

    Attachment of Substituents: The chlorofluorophenyl and dichlorobenzyl groups can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction could lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions might produce reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific molecular targets. These could include:

    Receptor Binding: Interaction with specific receptors in the central nervous system.

    Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter synthesis or degradation.

    Pathways Involved: Modulation of signaling pathways related to mood, cognition, or pain perception.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the specific combination of substituents on the phenyl and piperazine rings, which can influence its pharmacological properties and biological activity.

Properties

Molecular Formula

C21H19Cl3FN3O2

Molecular Weight

470.7 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19Cl3FN3O2/c22-14-2-1-13(16(23)9-14)12-26-5-7-27(8-6-26)19-11-20(29)28(21(19)30)15-3-4-18(25)17(24)10-15/h1-4,9-10,19H,5-8,11-12H2

InChI Key

MOSPZVNHMMHKOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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